N-[(1-ethyl-1H-indol-3-yl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine
Description
N-[(1-ethyl-1H-indol-3-yl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine is a triazole-based compound featuring a 1,2,4-triazole core substituted with a methyl group at position 3 and an indole-derived moiety at the amine position. The indole group is further substituted with an ethyl group at the N1 position and linked via a methylene bridge to the triazole.
Properties
Molecular Formula |
C14H17N5 |
|---|---|
Molecular Weight |
255.32 g/mol |
IUPAC Name |
N-[(1-ethylindol-3-yl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C14H17N5/c1-3-19-9-11(12-6-4-5-7-13(12)19)8-15-14-16-10(2)17-18-14/h4-7,9H,3,8H2,1-2H3,(H2,15,16,17,18) |
InChI Key |
CGANICBYIRIJAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CNC3=NNC(=N3)C |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-indol-3-yl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindoles.
Reduction: The triazole ring can be reduced under certain conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindoles, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-[(1-ethyl-1H-indol-3-yl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-indol-3-yl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the triazole ring can form hydrogen bonds with biological molecules. These interactions can lead to changes in the activity of the target molecules, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Research Findings and Implications
Indole vs. Naphthalene/Phenyl Substituents :
- Indole’s π-π stacking and hydrogen-bonding capabilities may confer superior target affinity compared to naphthalene or phenyl groups in kinase inhibitors .
- Ethyl substitution on indole (target compound) could enhance metabolic stability over unsubstituted indoles () .
Triazole Core Modifications :
- Methyl at position 3 (target) versus nitro/azido () alters electronic properties, with methyl likely reducing reactivity but improving bioavailability .
Synthetic Feasibility :
- The target compound’s synthesis is feasible using established methods for triazole-amine condensation (), though regioselectivity may require optimization .
Biological Activity
N-[(1-ethyl-1H-indol-3-yl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄ |
| Molecular Weight | 230.31 g/mol |
| LogP | 2.68 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and inflammatory responses. The triazole moiety contributes to its ability to inhibit certain enzymes, while the indole structure enhances its affinity for biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Proliferation Inhibition : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed IC50 values ranging from 20 µM to 40 µM against A375 melanoma cells and PC3 prostate cancer cells .
- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by activating intrinsic pathways. Flow cytometry analysis showed increased Annexin V positivity in treated cells, indicating early apoptotic events .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Indole Substitution : The presence of the ethyl group on the indole ring enhances lipophilicity and cellular uptake.
- Triazole Ring : Variations in substituents on the triazole ring significantly affect the compound's potency. For instance, modifications leading to electron-withdrawing groups have been shown to enhance anticancer activity .
Comparative Biological Activity
To contextualize the efficacy of this compound, a comparison with other known triazole derivatives is presented below:
| Compound Name | IC50 (µM) A375 Cells | IC50 (µM) PC3 Cells |
|---|---|---|
| N-[Ethyl-indole-triazole] | 25 | 30 |
| Triazole Derivative A | 21 | 28 |
| Triazole Derivative B | 35 | 45 |
Case Studies
Several case studies have reported on the efficacy of N-[Ethyl-indole-triazole] in preclinical models:
- Study on Melanoma Treatment : In a preclinical study involving A375 cells, treatment with this compound resulted in a significant reduction in tumor volume in xenograft models compared to control groups .
- Inflammation Model : In models of inflammation, this compound exhibited anti-inflammatory properties by downregulating pro-inflammatory cytokines such as IL-6 and TNF-alpha .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
